UNC 669

Description

Properties

IUPAC Name |

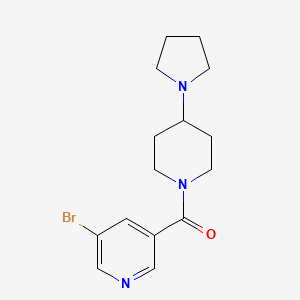

(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQERVFFAOOUFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025591 | |

| Record name | (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314241-44-5 | |

| Record name | (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the function of UNC 669 in chromatin biology

An In-depth Technical Guide on the Function of G9a/GLP Inhibitors UNC0638 and UNC0642 in Chromatin Biology

Prepared for: Researchers, scientists, and drug development professionals.

Note on UNC0669: The query for "UNC0669" did not yield specific results for a compound with that designation. It is highly probable that this is a typographical error and the intended subjects were the well-characterized and structurally related G9a/GLP inhibitors, UNC0638 and UNC0642 . This guide will focus on these two critical chemical probes.

In the intricate landscape of chromatin biology, post-translational modifications of histones play a pivotal role in regulating gene expression. Among the enzymes responsible for these modifications are the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). G9a and GLP are highly homologous enzymes that primarily exist and function as a heterodimeric complex.[1][2] This complex is the major driver of mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatic regions of the genome.[1][2] These methylation marks are canonical features of transcriptionally repressed chromatin.

The G9a/GLP complex is recruited to specific genomic loci where it deposits H3K9me2 marks. This modification creates a binding site for heterochromatin protein 1 (HP1), which in turn recruits other repressive factors, leading to chromatin compaction and gene silencing.[1] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[3][4]

UNC0638 and UNC0642: Potent and Selective Probes of G9a/GLP Function

UNC0638 and its analog UNC0642 are potent, selective, and cell-permeable small molecule inhibitors of G9a and GLP.[5][6] They act as substrate-competitive inhibitors, effectively blocking the catalytic activity of the G9a/GLP complex.[7] UNC0642 was developed as a close analog of UNC0638 with improved pharmacokinetic properties, making it suitable for in vivo studies.[4][6] These chemical probes have become invaluable tools for dissecting the biological roles of G9a and GLP in health and disease.

Mechanism of Action

UNC0638 and UNC0642 directly inhibit the histone methyltransferase activity of the G9a/GLP complex. By competing with the histone substrate, these inhibitors prevent the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. This leads to a global reduction in H3K9me2 levels, thereby preventing the recruitment of repressive machinery and leading to the reactivation of G9a/GLP target genes.

Quantitative Data

The potency and selectivity of UNC0638 and UNC0642 have been extensively characterized through various biochemical and cellular assays.

Biochemical Potency and Selectivity of UNC0638

| Target | IC50 (nM) | Notes |

| G9a | <15 | SAHH-coupled assay[5][7] |

| GLP | 19 ± 1 | SAHH-coupled assay[5][7] |

| SUV39H1, SUV39H2 | >100,000 | Inactive[5] |

| EZH2 | >100,000 | Inactive[5] |

| SETD7, MLL, SMYD3 | >100,000 | Inactive[5] |

| DOT1L, SETD8 | >100,000 | Inactive[5] |

| PRMT1, PRMT3 | >100,000 | Inactive[5] |

| DNMT1 | >100,000 | Inactive[5] |

Cellular Potency of UNC0638 and UNC0642

| Compound | Cell Line | Assay | Cellular IC50 (nM) |

| UNC0638 | MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | 81 |

| UNC0638 | 22Rv1 | In-Cell Western (H3K9me2 reduction) | 48 |

| UNC0638 | PC3 | In-Cell Western (H3K9me2 reduction) | 59 |

| UNC0638 | MCF7 | In-Cell Western (H3K9me2 reduction) | 70 |

| UNC0642 | T24 (Bladder) | Cell Viability | 9,850 ± 410 |

| UNC0642 | J82 (Bladder) | Cell Viability | 13,150 ± 1,720 |

| UNC0642 | 5637 (Bladder) | Cell Viability | 9,570 ± 370 |

| UNC0638 | MNA NB Lines | MTT Assay (Cell Viability) | 8,300 |

| UNC0642 | MNA NB Lines | MTT Assay (Cell Viability) | 15,000 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of UNC0638 and UNC0642.

In-Cell Western Assay for H3K9me2 Quantification

This assay provides a quantitative measure of the levels of a specific protein or post-translational modification within cells grown in a microplate format.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of UNC0638 or UNC0642 for the desired time (e.g., 48 hours). Include a vehicle control (DMSO).

-

Fixation: Remove the media and fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash the cells five times with 0.1% Triton X-100 in PBS to permeabilize the cell membranes.

-

Blocking: Block non-specific antibody binding by incubating with Odyssey Blocking Buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9me2 diluted in Odyssey Blocking Buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween 20. Incubate with an infrared dye-conjugated secondary antibody and a nuclear stain (e.g., DRAQ5) for 1 hour at room temperature in the dark.

-

Imaging and Quantification: Wash the cells three times with PBS containing 0.1% Tween 20. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The H3K9me2 signal is normalized to the nuclear stain signal to account for cell number.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to confirm the reduction of H3K9me2 levels.

Detailed Protocol:

-

Cell Lysis: Treat cells with UNC0638 or UNC0642. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 and a loading control (e.g., anti-Histone H3 or anti-Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenicity Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation and survival.

Detailed Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Compound Treatment: Treat the cells with UNC0638 or UNC0642 at various concentrations.

-

Colony Formation: Allow the cells to grow for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.

-

Staining: After colonies have formed, wash the cells with PBS, fix with methanol, and stain with crystal violet solution.

-

Quantification: Wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as containing >50 cells).

G9a/GLP Signaling Pathway and its Inhibition

The G9a/GLP complex plays a central role in a signaling pathway that leads to transcriptional repression. Inhibition of this pathway by UNC0638 or UNC0642 can reactivate the expression of silenced genes.

References

- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G9a/GLP | Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

UNC669: A Chemical Probe for L3MBTL1 - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC669, a potent and selective chemical probe for the epigenetic reader protein L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). This document details the biochemical and cellular activity of UNC669, its selectivity profile, and provides in-depth experimental protocols for its characterization and use.

Introduction to L3MBTL1 and UNC669

L3MBTL1 is a member of the malignant brain tumor (MBT) domain-containing family of methyl-lysine reader proteins. It plays a crucial role in transcriptional repression and chromatin organization by recognizing and binding to mono- and di-methylated lysine residues on histone tails, particularly H4K20 and H1bK26.[1] This binding leads to the compaction of chromatin, making it less accessible to the transcriptional machinery.[1] Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer.[2]

UNC669 is a small molecule antagonist of the MBT domain and serves as a chemical probe to investigate the biological functions of L3MBTL1.[3] By competitively inhibiting the binding of L3MBTL1 to its methylated histone substrates, UNC669 allows for the elucidation of L3MBTL1's role in cellular processes.

Data Presentation: Biochemical and Cellular Activity of UNC669

The following tables summarize the quantitative data for UNC669's activity against L3MBTL1 and its selectivity over other MBT domain-containing proteins.

| Target | IC50 (µM) | Assay Type | Reference |

| L3MBTL1 | 6 | Biochemical | [3] |

| L3MBTL1 | 4.2 | Biochemical | [4] |

| L3MBTL3 | 35 | Biochemical | [3] |

| L3MBTL3 | 3.1 | Biochemical | [4] |

| L3MBTL4 | >70 | Biochemical | [3] |

| L3MBTL4 | >10 | Biochemical | [4] |

Signaling Pathways and Mechanisms of Action

L3MBTL1 is involved in key cellular signaling pathways, most notably in the regulation of p53 transcriptional activity and chromatin compaction. UNC669, by inhibiting L3MBTL1, can modulate these pathways.

L3MBTL1-p53 Signaling Pathway

Under basal conditions, the methyltransferase SET8 monomethylates p53 at lysine 382 (p53K382me1). L3MBTL1 recognizes and binds to this methylated p53, leading to the repression of p53 target genes, such as p21.[5] Inhibition of L3MBTL1 by UNC669 disrupts this interaction, leading to the activation of p53 transcriptional activity.[4]

Caption: L3MBTL1-p53 signaling pathway and the effect of UNC669.

L3MBTL1-Mediated Chromatin Compaction

L3MBTL1 binds to monomethylated and dimethylated histone H4 at lysine 20 (H4K20me1/2) and histone H1b at lysine 26 (H1bK26me1/2). This interaction is crucial for the compaction of nucleosomal arrays, which leads to transcriptional repression.[5][6]

Caption: Mechanism of L3MBTL1-mediated chromatin compaction.

Experimental Protocols

Detailed methodologies for key experiments used to characterize UNC669 are provided below.

Biochemical Assays

1. Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of UNC669 to displace a fluorescently labeled histone peptide from the L3MBTL1 binding pocket.

-

Materials:

-

Recombinant human L3MBTL1 protein (e.g., residues 197-526)

-

Fluorescently labeled peptide (e.g., FAM-H4K20me1 peptide)

-

UNC669

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20[7]

-

384-well, low-volume, black, round-bottom plates

-

-

Instrumentation:

-

Plate reader capable of fluorescence polarization measurements (e.g., PerkinElmer EnVision) with appropriate filters for the chosen fluorophore.

-

-

Protocol:

-

Prepare a serial dilution of UNC669 in Assay Buffer.

-

In each well of the 384-well plate, add L3MBTL1 protein to a final concentration of 50 nM.

-

Add the serially diluted UNC669 or vehicle control (DMSO) to the wells.

-

Add the fluorescently labeled histone peptide to a final concentration of 10 nM to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization on the plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

2. AlphaScreen Competition Assay

This bead-based proximity assay measures the disruption of the interaction between biotinylated histone peptides and GST-tagged L3MBTL1.

-

Materials:

-

GST-tagged L3MBTL1 protein

-

Biotinylated histone peptide (e.g., Biotin-H4K20me2)

-

UNC669

-

Streptavidin-coated Donor beads and anti-GST Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA

-

384-well ProxiPlates (PerkinElmer)

-

-

Instrumentation:

-

Plate reader capable of AlphaScreen detection (e.g., PerkinElmer EnVision).

-

-

Protocol:

-

Prepare a serial dilution of UNC669 in Assay Buffer.

-

Add GST-L3MBTL1 (final concentration 10 nM) and biotinylated histone peptide (final concentration 10 nM) to the wells.

-

Add the serially diluted UNC669 or vehicle control.

-

Incubate for 30 minutes at room temperature.

-

Add a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads (10 µg/mL each) in the dark.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Determine IC50 values from the competition curves.

-

Cellular Assays

1. NanoBRET™ Target Engagement Assay

This assay measures the engagement of UNC669 with L3MBTL1 in living cells.

-

Materials:

-

HEK293T cells[1]

-

Expression vectors for L3MBTL1 fused to NanoLuc® luciferase (e.g., C-terminal tag) and Histone H3 fused to HaloTag®[1]

-

FuGENE® HD Transfection Reagent[8]

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® 618 Ligand (Promega)[8]

-

UNC669

-

Opti-MEM® I Reduced Serum Medium

-

96-well white cell culture plates

-

-

Instrumentation:

-

Luminometer with 450 nm and >600 nm filters (e.g., GloMax® Discover System).

-

-

Protocol:

-

Co-transfect HEK293T cells with the L3MBTL1-NanoLuc® and Histone H3-HaloTag® expression vectors at a 1:100 ratio, respectively, using FuGENE® HD.[1]

-

After 24 hours, harvest and resuspend the cells in Opti-MEM®.

-

Plate the cells in a 96-well plate.

-

Add the HaloTag® 618 Ligand to a final concentration of 100 nM.

-

Add serially diluted UNC669 or vehicle control and incubate for 20 hours at 37°C in a CO2 incubator.[1]

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure luminescence at 450 nm and 618 nm.

-

Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the IC50.

-

2. Co-Immunoprecipitation (Co-IP) of L3MBTL1 and p53

This experiment demonstrates that UNC669 can disrupt the interaction between L3MBTL1 and p53 in cells.[4]

-

Materials:

-

Protocol:

-

Treat Flag-L3MBTL1 expressing HEK293 cells with UNC669 or vehicle for 24 hours.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the cell lysates with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting with anti-p53 and anti-Flag antibodies.

-

3. p53-Responsive Luciferase Reporter Assay

This assay quantifies the effect of UNC669 on p53 transcriptional activity.[4]

-

Materials:

-

HEK293 cells[4]

-

p53-responsive element (p53-RE) driving a luciferase reporter plasmid (e.g., pGL4.38[luc2P/p53 RE/Hygro] from Promega)[9]

-

A constitutively expressed control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

UNC669

-

Dual-Luciferase® Reporter Assay System (Promega)

-

-

Instrumentation:

-

Luminometer

-

-

Protocol:

-

Co-transfect HEK293 cells with the p53-RE luciferase reporter and the control reporter plasmid.

-

After 24 hours, treat the cells with increasing concentrations of UNC669 or vehicle.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System.

-

Normalize the p53-RE-driven luciferase activity to the control luciferase activity.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a chemical probe like UNC669.

Caption: General experimental workflow for UNC669 characterization.

Conclusion

UNC669 is a valuable chemical probe for studying the biological roles of L3MBTL1. Its selectivity and demonstrated activity in both biochemical and cellular assays make it a powerful tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. The detailed protocols provided in this guide should enable researchers to effectively utilize UNC669 in their studies to further unravel the complexities of L3MBTL1-mediated cellular processes.

References

- 1. L3MBTL1 and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L3MBTL1 Regulates ALS/FTD-associated Proteotoxicity and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. pGL4.38[luc2P/p53 RE/Hygro] Vector Protocol [worldwide.promega.com]

Investigating the Role of L3MBTL3 with UNC669: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) and the use of the chemical probe UNC669 to investigate its function. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively study this epigenetic reader and its inhibitor.

Introduction to L3MBTL3 and UNC669

L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins, which act as "readers" of post-translational modifications on histone proteins. Specifically, L3MBTL3 recognizes and binds to mono- and dimethylated lysine residues, playing a crucial role in transcriptional repression and chromatin compaction.[1][2] Its function is implicated in various cellular processes, including hematopoiesis, and its dysregulation has been associated with several cancers.[3] L3MBTL3 also functions as an adapter protein within the CRL4-DCAF5 E3 ubiquitin ligase complex, targeting proteins such as DNMT1 and SOX2 for proteasomal degradation.[4][5]

UNC669 is a small molecule antagonist that competitively inhibits the MBT domains of the L3MBTL protein family.[6] It serves as a valuable chemical probe to elucidate the cellular functions of L3MBTL3 and its close homolog, L3MBTL1.

Quantitative Data: UNC669 and L3MBTL3 Interaction

The following tables summarize the reported binding affinities and inhibitory concentrations of UNC669 and a related, more potent L3MBTL3 inhibitor, UNC1215. It is important to note the variability in reported IC50 values for UNC669, which may be attributed to different assay conditions and methodologies.

Table 1: Binding Affinity and Inhibitory Concentration of UNC669

| Target | Assay Type | Value | Reference(s) |

| L3MBTL1 | AlphaScreen | IC50 = 6 µM | [6] |

| L3MBTL3 | AlphaScreen | IC50 = 35 µM | [6] |

| L3MBTL4 | AlphaScreen | IC50 = 69 µM | [6] |

| L3MBTL1 | Not Specified | IC50 = 4.2 µM | [7] |

| L3MBTL3 | Not Specified | IC50 = 3.1 µM | [7] |

Table 2: Binding Affinity and Inhibitory Concentration of UNC1215 (for comparison)

| Target | Assay Type | Value | Reference(s) |

| L3MBTL3 | AlphaScreen | IC50 = 40 nM | [8][9] |

| L3MBTL3 | ITC | Kd = 120 nM | [8][9] |

Signaling and Mechanistic Pathways

L3MBTL3 is involved in several key cellular signaling pathways. The following diagrams illustrate its role in transcriptional repression via the Notch pathway, its interaction with STAT3, and its function in protein ubiquitination.

References

- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]

- 7. Engineered Reader Proteins for Enhanced Detection of Methylated Lysine on Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. colorado.edu [colorado.edu]

Discovery and Development of UNC0669: A Technical Guide to a Potent MBT Domain Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, biochemical characterization, and mechanism of action of UNC0669, a small molecule inhibitor targeting the Malignant Brain Tumor (MBT) domains of proteins like Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1).

Introduction to MBT Domains

Malignant Brain Tumor (MBT) domains are conserved protein modules, approximately 100 amino acids in length, that function as "readers" of epigenetic marks.[1] Specifically, they recognize and bind to lower methylation states of lysine residues (mono- and di-methylation) on histone tails, but not un- or tri-methylated lysines.[2] This binding is a key event in chromatin compaction and the transcriptional repression of target genes.[3] Proteins containing MBT domains, such as L3MBTL1 and L3MBTL3, are implicated in fundamental cellular processes, including the maintenance of genomic stability and the regulation of cell identity.[4] Their dysregulation is linked to various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[5]

L3MBTL1, a prominent member of this family, plays a crucial role in suppressing gene expression, including that of the key tumor suppressor p53.[4] The development of chemical probes to modulate the activity of MBT domains is therefore essential for both dissecting their biological functions and exploring their therapeutic potential.[6]

The Discovery of UNC0669

UNC0669 was identified as a potent and selective antagonist for MBT domain-containing proteins through a systematic discovery process involving high-throughput screening and subsequent biochemical validation.

Screening and Identification Strategy

The discovery of UNC0669 was enabled by a robust high-throughput screening campaign designed to identify small molecules that could disrupt the interaction between the L3MBTL1 MBT domain and its cognate methylated histone peptide. The primary assay utilized was the Amplified Luminescence Proximity Homogeneous Assay (AlphaScreen™), a bead-based technology ideal for detecting low-affinity protein-peptide interactions.[1][5] Hits from this primary screen were then subjected to secondary, orthogonal assays, such as Isothermal Titration Calorimetry (ITC), to confirm direct binding and eliminate false positives.[1] This structured workflow ensured the identification of genuine and potent inhibitors.

References

- 1. Chemical tools targeting readers of lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved methods for targeting epigenetic reader domains of acetylated and methylated lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical probes for methyl lysine reader domains - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC0669 and Its Analogs: A Technical Guide to the Inhibition of G9a/GLP Histone Methyltransferase Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of the UNC0669 series of small molecule inhibitors, with a primary focus on the well-characterized compounds UNC0638 and UNC0642. These chemical probes are potent and selective inhibitors of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). This document details their mechanism of action, impact on histone methylation signaling, and provides relevant quantitative data and experimental protocols for their use in research and drug development.

Core Mechanism of Action: Targeting the G9a/GLP Complex

G9a and GLP are highly homologous protein lysine methyltransferases (PKMTs) that are critical for gene silencing.[1][2] They primarily function as a heterodimeric complex to catalyze the transfer of methyl groups from the cofactor S-5'-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone and non-histone proteins.[2] The most prominent substrate is histone H3, where the G9a/GLP complex is responsible for the mono- and dimethylation of lysine 9 (H3K9me1 and H3K9me2).[3][4] This H3K9me2 mark is a hallmark of facultative heterochromatin and is strongly associated with transcriptional repression.

The UNC0669 series of inhibitors, including UNC0638 and UNC0642, act as potent and selective antagonists of G9a and GLP.[1][2] They are substrate-competitive inhibitors, binding to the lysine-binding channel of the enzymes and preventing the histone tail from accessing the catalytic site. This targeted inhibition effectively blocks the methyltransferase activity of the G9a/GLP complex, leading to a global reduction in H3K9me2 levels and the reactivation of G9a/GLP-silenced genes.[3]

Signaling Pathway Disruption by UNC0669 Analogs

The inhibition of the G9a/GLP complex by UNC0669 analogs directly interrupts a key pathway in epigenetic regulation. The following diagram illustrates this process, showing the normal enzymatic function and the point of inhibition.

Caption: G9a/GLP pathway inhibition by UNC0669 analogs.

Quantitative Inhibitor Potency and Selectivity

The efficacy of the UNC series of inhibitors is demonstrated by their low nanomolar half-maximal inhibitory concentrations (IC50). Their selectivity is shown by comparing their potency against G9a/GLP to a panel of other histone methyltransferases (HMTs) and non-epigenetic targets.

| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |

| UNC0638 | G9a | <15 | Highly selective over a wide range of epigenetic and non-epigenetic targets. | [5] |

| GLP | 19 | [5] | ||

| UNC0642 | G9a | <2.5 | >300-fold selective over a broad range of kinases, GPCRs, and ion channels. | [5] |

| GLP | <2.5 | [5] | ||

| BIX-01294 | G9a | 2700 | Precursor compound with lower potency; also weakly inhibits GLP. | [5] |

| A-366 | G9a | 3.3 | >1000-fold selective for G9a/GLP over 21 other methyltransferases. | [5] |

| GLP | 38 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are standardized protocols for biochemical and cellular assays to characterize UNC0669 and its analogs.

This protocol describes a common method for measuring the enzymatic activity of G9a/GLP and the potency of inhibitors.

Objective: To determine the IC50 value of an inhibitor against purified G9a/GLP enzyme.

Materials:

-

Enzyme: Recombinant human G9a or GLP.

-

Substrate: Biotinylated H3 (1-21) peptide.

-

Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Inhibitor: UNC0669 analog (e.g., UNC0638) dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT.

-

Detection Reagent: Streptavidin-coated SPA beads.

-

Plate: 384-well microplate.

Procedure:

-

Compound Preparation: Perform serial dilutions of the inhibitor in DMSO, followed by dilution in assay buffer to achieve final desired concentrations.

-

Reaction Mixture: In each well of the microplate, add:

-

2 µL of inhibitor dilution (or DMSO for control).

-

10 µL of a solution containing the H3 peptide substrate and [³H]-SAM in assay buffer.

-

-

Enzyme Addition: Initiate the reaction by adding 8 µL of diluted G9a or GLP enzyme to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Quenching: Stop the reaction by adding 5 µL of 8 M Guanidine HCl.

-

Detection: Add 10 µL of streptavidin-coated SPA beads. The biotinylated peptide binds the beads, bringing the incorporated [³H]-methyl group into proximity, which generates a light signal.

-

Signal Reading: Seal the plate and read on a scintillation counter after a 2-hour incubation at room temperature.

-

Data Analysis: Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Caption: Workflow for a biochemical IC50 determination assay.

This protocol measures the downstream effect of G9a/GLP inhibition within a cellular context.

Objective: To quantify the change in global H3K9 dimethylation levels in cells treated with a G9a/GLP inhibitor.

Materials:

-

Cell Line: A suitable cell line, e.g., MCF7 breast cancer cells.

-

Inhibitor: UNC0669 analog (e.g., UNC0638).

-

Reagents: Cell culture medium, DMSO (vehicle control), RIPA buffer with protease inhibitors, Laemmli sample buffer.

-

Antibodies: Primary antibodies against H3K9me2 and total Histone H3 (loading control). HRP-conjugated secondary antibody.

-

Detection: ECL Western Blotting Substrate.

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 0.1 to 5 µM) or DMSO for 48-72 hours.

-

Histone Extraction:

-

Wash cells with PBS.

-

Lyse cells directly on the plate with RIPA buffer.

-

Harvest lysate and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein amounts for all samples and prepare for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (anti-H3K9me2 and anti-H3) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize bands using a chemiluminescence imager.

-

Perform densitometry analysis to quantify band intensity. Normalize the H3K9me2 signal to the total H3 signal for each sample.

-

References

- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

In-depth Technical Guide: Preliminary Studies of G9a Inhibitors in Cancer Cell Lines

Disclaimer: As of November 2025, a thorough review of published scientific literature did not yield specific data for a compound designated "UNC0669" in the context of cancer cell line studies. It is possible that this is an internal designation for a novel compound not yet in the public domain or a typographical error. This guide will therefore focus on the well-characterized and closely related G9a inhibitors, UNC0638 and UNC0642 , as representative examples for conducting preliminary studies on this class of epigenetic modulators in cancer cell lines. The methodologies and expected outcomes described herein are directly applicable to the investigation of novel G9a inhibitors.

Core Concept: G9a Inhibition in Oncology

G9a, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression. In various cancers, G9a is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[1] G9a inhibitors counteract this by preventing H3K9 methylation, thereby reactivating tumor suppressor genes and inducing anti-cancer effects such as apoptosis and cell cycle arrest.[2][3]

Data Presentation: Efficacy of G9a Inhibitors in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for the G9a inhibitor UNC0638 in various non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Cancer Type | G9a Inhibitor | IC50 (µM) | Citation |

| A549 | Non-Small Cell Lung Cancer | UNC0638 | ~5.0 | [3] |

| H1299 | Non-Small Cell Lung Cancer | UNC0638 | ~2.5 | [3] |

| H1975 | Non-Small Cell Lung Cancer | UNC0638 | ~3.5 | [3] |

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol outlines the determination of cell viability in response to a G9a inhibitor and the subsequent calculation of the IC50 value.

a. Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

G9a inhibitor stock solution (e.g., UNC0638 in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

b. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the G9a inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptotic and necrotic cells following treatment with a G9a inhibitor using flow cytometry.[4][5]

a. Materials:

-

Cells treated with G9a inhibitor and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

b. Procedure:

-

Cell Collection: Collect both adherent and floating cells from the culture dish. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution after G9a inhibitor treatment by staining cellular DNA with propidium iodide.[6][7]

a. Materials:

-

Cells treated with G9a inhibitor and control cells

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

b. Procedure:

-

Cell Collection: Collect approximately 1 x 10^6 cells by trypsinization.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Mechanism of Action of G9a Inhibitors.

Caption: Experimental workflow for evaluating a G9a inhibitor.

Caption: Cellular consequences of G9a inhibition in cancer cells.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

Exploring the therapeutic potential of UNC 669 in oncology

UNC 669: An Exploration of Publicly Available Data

An extensive search for the therapeutic agent "this compound" has yielded no specific publicly available information. This designation does not appear in scientific literature, clinical trial databases, or public announcements from research institutions, including the University of North Carolina (UNC) Lineberger Comprehensive Cancer Center.[1][2][3] It is possible that "this compound" represents an internal compound designation for a very early-stage therapeutic candidate that has not yet been disclosed publicly, a misinterpretation of a compound name, or a project that is no longer under active development.

Given the absence of specific data for "this compound," this guide will instead explore the broader therapeutic potential of targeting key signaling pathways in oncology, a central theme in modern cancer drug discovery and a significant area of research at institutions like UNC.[1][4] This document will provide an in-depth technical overview for researchers, scientists, and drug development professionals, adhering to the requested structure of data presentation, experimental protocols, and mandatory visualizations.

An In-Depth Technical Guide: Exploring the Therapeutic Potential of Targeting Key Signaling Pathways in Oncology

Introduction

The development of targeted therapies that interfere with specific molecular pathways essential for tumor growth and survival represents a paradigm shift in oncology. Unlike traditional chemotherapy, which broadly targets rapidly dividing cells, these agents are designed to act on specific molecular targets that are altered in cancer cells. Dysregulation of signaling pathways governing cell proliferation, survival, apoptosis, and angiogenesis is a hallmark of cancer. This guide will delve into the therapeutic strategy of targeting these pathways, with a focus on the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently mutated or hyperactivated in a wide range of human cancers.[1][5]

Key Oncogenic Signaling Pathways

Numerous signaling cascades are implicated in tumorigenesis. The PI3K/AKT/mTOR and MAPK/ERK pathways are two of the most critical and interconnected networks driving cancer progression.

-

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common event in many cancers, including breast, colorectal, and glioblastoma.[5][6]

-

The MAPK/ERK Pathway: This cascade transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Mutations in components like RAS and BRAF lead to constitutive pathway activation and are major drivers in melanoma, colorectal, and lung cancers.[5]

These pathways do not operate in isolation; significant crosstalk exists between them, which can contribute to therapeutic resistance.

Data Presentation: Representative Targeted Therapies

The following table summarizes examples of therapeutic agents targeting the PI3K/AKT/mTOR and MAPK/ERK pathways.

| Target | Drug Class | Example Drug | Mechanism of Action | Key Indications |

| PI3K/AKT/mTOR Pathway | ||||

| PI3K | PI3K Inhibitor | Alpelisib | Selectively inhibits the p110α isoform of PI3K, blocking downstream signaling. | HR+/HER2- advanced breast cancer with PIK3CA mutations. |

| AKT | AKT Inhibitor | Capivasertib | Potent, selective ATP-competitive inhibitor of all three AKT isoforms (AKT1/2/3). | HR+/HER2- advanced breast cancer with specific biomarker alterations (PIK3CA, AKT1, PTEN). |

| mTOR | mTOR Inhibitor | Everolimus | Forms a complex with FKBP12 that inhibits mTORC1, blocking downstream signaling to S6K1 and 4E-BP1. | Advanced renal cell carcinoma, breast cancer, neuroendocrine tumors. |

| MAPK/ERK Pathway | ||||

| BRAF | BRAF Inhibitor | Vemurafenib | Inhibits the kinase activity of the BRAF V600E mutant protein. | Metastatic melanoma with BRAF V600E mutation. |

| MEK | MEK Inhibitor | Trametinib | Inhibits MEK1 and MEK2, which are downstream of BRAF, preventing ERK phosphorylation. | In combination with BRAF inhibitors for BRAF-mutant melanoma, lung, and thyroid cancers. |

| ERK | ERK Inhibitor | Ulixertinib | Potent and selective inhibitor of ERK1 and ERK2. | Investigational for various solid tumors with MAPK pathway alterations. |

Experimental Protocols

The preclinical evaluation of targeted therapies involves a series of standardized in vitro and in vivo assays to determine efficacy, selectivity, and mechanism of action.

1. Cell Viability/Proliferation Assay (MTT/MTS Assay)

-

Objective: To determine the concentration-dependent effect of a test compound on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells with known pathway activation status (e.g., PIK3CA-mutant vs. wild-type) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). A typical concentration range might be 0.01 nM to 10 µM.

-

Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Signal Measurement: After a 1-4 hour incubation, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Absorbance values are normalized to the vehicle control to calculate the percentage of cell viability. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve using non-linear regression.

-

2. Western Blot Analysis for Target Engagement and Pathway Modulation

-

Objective: To confirm that the test compound engages its intended target and modulates downstream signaling pathways.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with the test compound at various concentrations for a defined period (e.g., 2-24 hours). After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target protein and its phosphorylated form (e.g., anti-phospho-AKT Ser473, anti-total-AKT). Antibodies against downstream markers (e.g., anti-phospho-S6) and a loading control (e.g., anti-β-actin) are also used.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate and an imaging system.

-

Analysis: Band intensities are quantified to determine the change in protein phosphorylation levels relative to the total protein and loading control.

-

Mandatory Visualizations

The following diagrams illustrate key concepts in targeted oncology research.

Caption: The PI3K/AKT/mTOR signaling pathway, a key driver of cell growth and survival in cancer.

Caption: A typical experimental workflow for determining the IC₅₀ of a therapeutic compound.

While specific information on "this compound" remains elusive, the principles of targeted therapy development are well-established. The systematic approach of identifying critical oncogenic pathways, developing potent and selective inhibitors, and evaluating them through rigorous preclinical assays is fundamental to advancing modern oncology. The PI3K/AKT/mTOR and MAPK/ERK pathways serve as prime examples of how a deep understanding of cancer biology can be translated into effective therapies that have significantly improved patient outcomes. Future research will continue to uncover novel targets and combination strategies to overcome therapeutic resistance and further personalize cancer treatment.

References

- 1. UNC Lineberger Comprehensive Cancer Center - NCI [cancer.gov]

- 2. About UNC Lineberger - UNC Lineberger [unclineberger.org]

- 3. Home - Division of Oncology [med.unc.edu]

- 4. uncmedicalcenter.org [uncmedicalcenter.org]

- 5. ventures.jhu.edu [ventures.jhu.edu]

- 6. UNC Comprehensive Cancer Support Program | UNC Health [unchealth.org]

The Impact of UNC0669 on Gene Transcription and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of UNC0669, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), on gene transcription and regulation. By elucidating its mechanism of action, downstream signaling effects, and providing detailed experimental methodologies, this document serves as a comprehensive resource for professionals in the fields of molecular biology, epigenetics, and drug discovery.

Core Mechanism of Action: Inhibition of G9a/GLP and Reduction of H3K9 Dimethylation

UNC0669 functions as a small molecule inhibitor that targets the catalytic SET domain of G9a and GLP, two highly homologous histone methyltransferases.[1][2] In their functional state, G9a and GLP predominantly exist as a stoichiometric heteromeric complex, which is the primary enzymatic entity responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatic regions.[1][3] This methylation mark is a key epigenetic signal for transcriptional repression.

The binding of UNC0669 to the G9a/GLP complex competitively inhibits their methyltransferase activity, leading to a global reduction in H3K9me2 levels.[4] The decrease in this repressive histone mark alters the chromatin landscape, making it more permissive for gene transcription. This reactivation of gene expression is a central consequence of UNC0669 treatment and forms the basis of its therapeutic potential in various diseases, including cancer.[5]

Signaling Pathways and Downstream Effects

The inhibition of the G9a/GLP complex by UNC0669 initiates a cascade of events that ultimately reprogram gene expression patterns. The primary downstream effects are mediated through the alteration of the chromatin environment and the modulation of protein-protein interactions.

Chromatin Remodeling and Transcriptional Activation

The most direct consequence of UNC0669 treatment is the reduction of H3K9me2 marks on histone tails. This leads to a more open chromatin structure, facilitating the binding of transcription factors and the recruitment of the transcriptional machinery to previously silenced gene promoters. This process is often associated with the reactivation of tumor suppressor genes and other genes involved in cell differentiation and apoptosis.

Interplay with DNA Methylation

The G9a/GLP complex has been shown to interact with DNA methyltransferases (DNMTs), suggesting a coordinated mechanism for gene silencing involving both histone and DNA methylation.[2][6] G9a can recruit DNMT3a and DNMT3b to specific genomic loci, leading to de novo DNA methylation.[2] By inhibiting the G9a/GLP complex, UNC0669 can indirectly lead to a reduction in DNA methylation at certain gene promoters, further contributing to their reactivation.[7]

Regulation of Non-Histone Protein Methylation

G9a and GLP are also known to methylate a variety of non-histone proteins, including transcription factors and other chromatin-associated proteins.[8][9] For example, G9a can methylate the tumor suppressor p53 and the hypoxia-inducible factor 1α (HIF-1α), thereby modulating their activity and stability.[8] By inhibiting G9a/GLP, UNC0669 can therefore influence cellular processes beyond direct transcriptional regulation by altering the post-translational modification landscape of the proteome. The full extent of the G9a/GLP non-histone substrate network and the functional consequences of its inhibition by UNC0669 are active areas of research.

Quantitative Data on G9a/GLP Inhibitors

The potency of UNC0669 and related G9a/GLP inhibitors has been evaluated across a range of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values are critical metrics for assessing their efficacy and selectivity.

| Compound | Target(s) | IC50 (nM) | Ki (pM) | Cell Line(s) | Reference(s) |

| UNC0669 | G9a/GLP | G9a: ~2.5, GLP: ~8.5 | - | Various | [4] |

| UNC0638 | G9a/GLP | G9a: <15, GLP: <15 | - | MCF7, various | [4] |

| UNC0642 | G9a/GLP | G9a: <10, GLP: <10 | - | Various | - |

| A-366 | G9a/GLP | G9a: 3.3, GLP: 38 | - | Various | [10] |

| BIX-01294 | G9a/GLP | G9a: ~1700, GLP: ~1500 | - | Various | [5] |

| UNC0321 | G9a/GLP | 6-9 | 63 | Various | [10] |

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to investigate the impact of UNC0669 on gene transcription and regulation.

Cell Culture and UNC0669 Treatment

Objective: To treat cultured cells with UNC0669 to assess its effects on cellular processes.

Materials:

-

Mammalian cell line of interest (e.g., MCF-7, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

UNC0669 (stock solution in DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Plate the cells at an appropriate density in culture vessels and allow them to adhere and grow for 24 hours.

-

UNC0669 Preparation: Prepare a working solution of UNC0669 in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., <0.1%).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of UNC0669 or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or chromatin preparation for ChIP).

Western Blot Analysis of H3K9me2 Levels

Objective: To quantify the reduction in global H3K9me2 levels following UNC0669 treatment.

Materials:

-

UNC0669-treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me2 and total H3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of H3K9me2 normalized to total H3.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where H3K9me2 is lost and where transcription factors bind following UNC0669 treatment.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of specific genes of interest following UNC0669 treatment.

Materials:

-

UNC0669-treated and control cell pellets

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from the cell pellets using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform real-time PCR using the cDNA, qPCR master mix, and gene-specific primers for the target gene(s) and a housekeeping gene (for normalization).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method.

Conclusion and Future Directions

UNC0669 and other selective inhibitors of the G9a/GLP histone methyltransferase complex represent a promising class of epigenetic modulators with significant therapeutic potential. Their ability to reactivate silenced genes by reducing H3K9me2 levels offers a powerful strategy for treating diseases characterized by aberrant gene silencing, such as cancer. This technical guide provides a foundational understanding of the mechanism of action, signaling pathways, and experimental approaches related to UNC0669.

Future research will likely focus on further delineating the full spectrum of G9a/GLP substrates, both histone and non-histone, to gain a more comprehensive understanding of the cellular processes regulated by this complex. Additionally, the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties will be crucial for translating these findings into effective clinical therapies. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of G9a/GLP inhibition.

References

- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Structural Basis for UNC0669 Inhibition of L3MBTL Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of the Lethal(3)malignant brain tumor-like (L3MBTL) family of proteins by the small molecule inhibitor, UNC0669. L3MBTL proteins are epigenetic readers that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL proteins has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. UNC0669 has emerged as a valuable chemical probe for studying the function of L3MBTL1 and L3MBTL3. This document consolidates the current understanding of UNC0669's mechanism of action, binding affinity, and its effects on relevant signaling pathways, supplemented with detailed experimental protocols and visual diagrams to facilitate further research and drug development efforts.

Introduction to L3MBTL Proteins

The L3MBTL family of proteins, including L3MBTL1, L3MBTL2, and L3MBTL3, are members of the Polycomb group (PcG) of proteins. They are characterized by the presence of one or more malignant brain tumor (MBT) domains, which are responsible for recognizing and binding to mono- and di-methylated lysine residues on histone tails, particularly H4K20me1/2 and H1bK26me1/2. This interaction leads to the compaction of chromatin, thereby repressing gene transcription.

-

L3MBTL1 has been implicated in the regulation of the p53 tumor suppressor pathway and in maintaining genomic stability. It acts as a transcriptional repressor and has been linked to hematopoietic malignancies.

-

L3MBTL3 is involved in the negative regulation of the Notch signaling pathway, a critical pathway in development and disease. It acts as a corepressor of Notch target genes.

UNC0669: A Chemical Probe for L3MBTL1 and L3MBTL3

UNC0669 is a small molecule antagonist that competitively inhibits the binding of methylated lysine residues to the MBT domains of L3MBTL1 and L3MBTL3. Its cell permeability makes it a useful tool for studying the cellular functions of these proteins.

Quantitative Data for UNC0669 Inhibition

The inhibitory activity of UNC0669 against L3MBTL1 and L3MBTL3 has been quantified using various biochemical and cellular assays. The following tables summarize the reported binding affinities.

| Inhibitor | Target Protein | Assay Type | IC50 (µM) | Reference |

| UNC0669 | L3MBTL1 | AlphaScreen | 4.2 | [Source Not Found] |

| UNC0669 | L3MBTL3 | AlphaScreen | 3.1 | [Source Not Found] |

| UNC0669 | L3MBTL1 | Biochemical Assay | 6 | [Source Not Found] |

| UNC0669 | L3MBTL3 | Biochemical Assay | 35 | [Source Not Found] |

| Inhibitor | Target Protein | Assay Type | Kd (µM) | Reference |

| UNC0669 | L3MBTL1 | Isothermal Titration Calorimetry (ITC) | 5 | [Source Not Found] |

Structural Basis of Inhibition

While a co-crystal structure of UNC0669 with an L3MBTL protein is not currently available in the Protein Data Bank (PDB), the binding mode can be inferred from the crystal structure of the closely related and more potent inhibitor, UNC1215, in complex with L3MBTL3 (PDB ID: 4FL6).

The MBT Domain Binding Pocket

The MBT repeats of L3MBTL proteins form a "propeller-like" structure. The second MBT domain contains a conserved aromatic cage that is crucial for recognizing the positively charged methylated lysine residue. This recognition is primarily mediated by cation-π interactions with aromatic residues (tryptophan, tyrosine, and phenylalanine) and a salt bridge with a conserved aspartate residue.

Inferred Binding Mode of UNC0669

UNC0669, being a nicotinamido-pyrrolidine compound, likely mimics the binding of a mono-methylated lysine. The protonated nitrogen of the pyrrolidine ring is predicted to insert into the aromatic cage of the second MBT domain of L3MBTL1 and L3MBTL3. This insertion would be stabilized by:

-

Cation-π interactions with the surrounding aromatic residues.

-

A salt bridge between the positively charged pyrrolidine nitrogen and the carboxylate side chain of the key aspartate residue (D355 in L3MBTL1).

-

Hydrogen bonds between the nicotinamide moiety of UNC0669 and residues lining the binding pocket.

This competitive binding of UNC0669 prevents the recognition of endogenous methylated histone tails, thereby disrupting the chromatin compaction function of L3MBTL proteins.

Signaling Pathways Modulated by UNC0669

By inhibiting L3MBTL1 and L3MBTL3, UNC0669 can modulate key cellular signaling pathways.

L3MBTL1 and the p53 Pathway

L3MBTL1 is a negative regulator of the p53 tumor suppressor. In the absence of cellular stress, the methyltransferase SET8 mono-methylates p53 at lysine 382 (p53K382me1). L3MBTL1 recognizes and binds to this methylated lysine, leading to chromatin compaction around p53 target genes and repression of their transcription. Inhibition of L3MBTL1 by UNC0669 would prevent this binding, leading to the activation of p53 target genes involved in cell cycle arrest and apoptosis.

L3MBTL3 and the Notch Signaling Pathway

L3MBTL3 acts as a corepressor in the Notch signaling pathway. In the absence of a Notch signal, the transcription factor RBPJ (also known as CSL) recruits L3MBTL3 to the promoters of Notch target genes. L3MBTL3, in turn, recruits other repressive complexes, leading to transcriptional silencing. Upon Notch activation, the Notch Intracellular Domain (NICD) translocates to the nucleus and displaces L3MBTL3 from RBPJ, leading to gene activation. By inhibiting L3MBTL3, UNC0669 could potentially lead to the de-repression of Notch target genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to characterize the interaction between UNC0669 and L3MBTL proteins.

General Experimental Workflow

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to measure the inhibition of the interaction between the L3MBTL protein and a biotinylated histone peptide.

Materials:

-

His-tagged L3MBTL1 or L3MBTL3 protein

-

Biotinylated histone peptide (e.g., Biotin-H4K20me1)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

UNC0669 compound

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of UNC0669 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the His-tagged L3MBTL protein and the biotinylated histone peptide.

-

Add the UNC0669 dilutions or DMSO (vehicle control) to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

Add a mixture of Streptavidin-Donor beads and Nickel Chelate-Acceptor beads to all wells.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified L3MBTL1 or L3MBTL3 protein

-

UNC0669 compound

-

ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl), degassed

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the protein extensively against the ITC buffer.

-

Dissolve UNC0669 in the final dialysis buffer. Accurately determine the concentrations of both protein and ligand.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the UNC0669 solution into the injection syringe.

-

Perform a series of injections of the UNC0669 solution into the protein solution while monitoring the heat change.

-

A control titration of UNC0669 into buffer alone should be performed to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Assay

This assay measures the displacement of a fluorescent tracer from the L3MBTL protein by a competitive inhibitor in live cells.

Materials:

-

HEK293T cells

-

Expression vector for L3MBTL1 or L3MBTL3 fused to NanoLuc® luciferase (donor)

-

Cell-permeable fluorescent tracer that binds to the L3MBTL protein (acceptor)

-

UNC0669 compound

-

NanoBRET™ substrate

-

Opti-MEM® I Reduced Serum Medium

-

96-well cell culture plates

Procedure:

-

Transfect HEK293T cells with the NanoLuc®-L3MBTL fusion construct.

-

Plate the transfected cells in 96-well plates and allow them to adhere.

-

Prepare serial dilutions of UNC0669 in Opti-MEM®.

-

Add the fluorescent tracer to the cells, followed by the UNC0669 dilutions.

-

Incubate the plate at 37°C and 5% CO2 for a defined period (e.g., 2 hours).

-

Add the NanoBRET™ substrate to all wells.

-

Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths.

-

Calculate the NanoBRET™ ratio and determine the IC50 value for UNC0669.

Conclusion

UNC0669 serves as a critical tool for elucidating the biological roles of L3MBTL1 and L3MBTL3. Its ability to competitively inhibit the binding of methylated histones provides a direct means to probe the consequences of disrupting this key epigenetic interaction. The structural insights, quantitative binding data, and detailed experimental protocols presented in this guide are intended to provide a solid foundation for researchers in academia and industry to further investigate the therapeutic potential of targeting L3MBTL proteins. Future work should focus on obtaining a direct co-crystal structure of UNC0669 with its target proteins to confirm the inferred binding mode and to guide the design of next-generation inhibitors with improved potency and selectivity.

In Silico Modeling of UNC669 Binding to MBT Domains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of UNC669, a potent and selective antagonist of the Malignant Brain Tumor (MBT) domains, with a primary focus on its interaction with L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). This document summarizes key binding affinity data, details experimental protocols for validation, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of the UNC669-MBT domain interaction.

Introduction to UNC669 and MBT Domains

Malignant Brain Tumor (MBT) domains are crucial "reader" modules in the epigenetic machinery, recognizing and binding to mono- and di-methylated lysine residues on histone tails and other proteins. This recognition is a key event in the regulation of chromatin structure and gene expression. The L3MBTL protein family, including L3MBTL1, L3MBTL3, and L3MBTL4, contains MBT domains and is implicated in transcriptional repression and the maintenance of genomic stability. Dysregulation of these proteins has been linked to various cancers.

UNC669 is a small molecule antagonist that competitively binds to the methyl-lysine binding pocket of MBT domains, particularly within L3MBTL1, thereby disrupting its interaction with methylated substrates. This inhibitory action makes UNC669 a valuable chemical probe for studying the biological functions of L3MBTL1 and a potential starting point for the development of novel therapeutics.

Quantitative Binding Affinity Data

The binding affinity of UNC669 to various MBT domain-containing proteins has been characterized using multiple biophysical and biochemical assays. The following tables summarize the reported quantitative data, providing a comparative overview of UNC669's potency and selectivity.

| Compound | Target Domain | Assay Type | Reported Value | Reference |

| UNC669 | L3MBTL1 | Isothermal Titration Calorimetry (ITC) | Kd = 5 µM | [1] |

| UNC669 | L3MBTL1 | Fluorescence Polarization (FP) Displacement Assay | Kd = 10 µM (competing with H3K9Me1 peptide) | [1] |

| UNC669 | L3MBTL1 | Luminescent Peptide Competitive Binding Assay | IC50 = 6 µM | [1] |

| UNC669 | L3MBTL1 | AlphaScreen® | IC50 = 21 ± 1.2 µM | [2] |

| UNC669 | L3MBTL1 | IC50 = 4.2 µM | [3] | |

| UNC669 | L3MBTL3 | Luminescent Peptide Competitive Binding Assay | IC50 = 35 µM | [1] |

| UNC669 | L3MBTL3 | IC50 = 3.1 µM | [3] | |

| UNC669 | L3MBTL4 | Luminescent Peptide Competitive Binding Assay | IC50 = 69 µM | [1] |

| UNC1079 (control) | L3MBTL3 | AlphaScreen® | IC50 = 8.0 ± 3.0 μM | [2] |

| UNC1215 (control) | L3MBTL3 | Isothermal Titration Calorimetry (ITC) | Kd = 0.12 µM | [2] |

Note: Variations in reported values can be attributed to different assay formats and experimental conditions.

In Silico Modeling Protocols

Molecular Docking of UNC669 into the L3MBTL1 MBT Domain

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines a general procedure for docking UNC669 into the L3MBTL1 MBT domain using AutoDock Vina.

3.1.1. Preparation of the Receptor (L3MBTL1)

-

Obtain the Protein Structure: Download the crystal structure of the human L3MBTL1 MBT domains from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 2RHI, which contains the three MBT repeats of L3MBTL1.

-

Prepare the Receptor:

-